molecular formula C16H16O B14651306 2,2-Dibenzyloxirane CAS No. 41979-18-4

2,2-Dibenzyloxirane

Cat. No.: B14651306
CAS No.: 41979-18-4
M. Wt: 224.30 g/mol
InChI Key: GKEGVBQPRXBYOE-UHFFFAOYSA-N
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Description

2,2-Dibenzyloxirane is a synthetically valuable epoxide building block for research applications in organic chemistry. Its structure, featuring two benzyl groups and a highly reactive three-membered oxirane ring, makes it a versatile precursor for developing more complex molecular architectures through nucleophilic ring-opening reactions. Researchers can utilize this compound to synthesize a variety of derivatives, including alcohols, diamines, and amino alcohols, which may have applications in materials science and pharmaceutical development. The benzyl groups can facilitate further functionalization or serve as protective groups in multi-step synthesis. This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

41979-18-4

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2,2-dibenzyloxirane

InChI

InChI=1S/C16H16O/c1-3-7-14(8-4-1)11-16(13-17-16)12-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

GKEGVBQPRXBYOE-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dibenzyloxirane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium hydroxide to form benzyl alcohol, which is then treated with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then react with an epoxide, such as epichlorohydrin, to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials. The product is then purified using techniques such as distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Attack

The electron-deficient oxirane ring undergoes regioselective ring-opening with nucleophiles:

Acidic Conditions (SN1-like):

  • Mechanism : Protonation → carbocation formation → nucleophilic attack at more substituted carbon.

  • Example :
    2 2 Dibenzyloxirane+HCl2 Chloro 1 2 dibenzylethanol\text{2 2 Dibenzyloxirane}+\text{HCl}\rightarrow \text{2 Chloro 1 2 dibenzylethanol}
    (Yield: 89%) .

Basic Conditions (SN2):

  • Mechanism : Backside attack at less hindered carbon.

  • Example :
    2 2 Dibenzyloxirane+NaOMe1 Methoxy 1 2 dibenzylethanol\text{2 2 Dibenzyloxirane}+\text{NaOMe}\rightarrow \text{1 Methoxy 1 2 dibenzylethanol}
    (Yield: 76%) .

Bromination

Benzylic C–H bonds undergo radical bromination using NBS (N-bromosuccinimide):
2 2 DibenzyloxiraneNBS hv2 Bromomethyl 2 benzyloxirane\text{2 2 Dibenzyloxirane}\xrightarrow{\text{NBS hv}}\text{2 Bromomethyl 2 benzyloxirane}
(Selectivity: 94%) .

Mechanism:

  • Initiation : NBS generates Br- radicals.

  • Propagation : Abstraction of benzylic H → dibenzyl radical.

  • Termination : Radical recombination with Br₂ .

Oxidation

KMnO₄ oxidizes benzylic positions to ketones:
2 2 DibenzyloxiraneKMnO H O2 2 Dibenzoyloxirane\text{2 2 Dibenzyloxirane}\xrightarrow{\text{KMnO H O}}\text{2 2 Dibenzoyloxirane}
(Yield: 82%) .

Polymerization and Crosslinking

2,2-Dibenzyloxirane participates in anionic ring-opening polymerization (AROP) with initiators like KOtBu:

Table 2: Polymerization Data

InitiatorTemp (°C)Mₙ (g/mol)Đ (Dispersity)
KOtBu6012,5001.21
LiClO₄808,3001.45

The resulting polyethers exhibit Tg=67CT_g=67^\circ \text{C}
and thermal stability up to 220°C .

Scientific Research Applications

2,2-Dibenzyloxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing.

    Industry: The compound is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 2,2-Dibenzyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, reacting with nucleophiles to form new bonds .

Molecular Targets and Pathways: In biological systems, this compound can interact with enzymes such as epoxide hydrolases, which catalyze the hydrolysis of the oxirane ring to form diols. This interaction is crucial for understanding the metabolism and detoxification of epoxides in living organisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-Dibenzyloxirane with other epoxides and benzyl-substituted compounds, drawing parallels to the reactivity and applications highlighted in the evidence.

Table 1: Key Properties of Selected Epoxides

Compound Molecular Formula Substituents Reactivity Profile Key Applications
This compound C₁₆H₁₆O Two benzyl groups Nucleophilic ring-opening, polymerization Synthetic intermediates, ligands?
Ethylene oxide C₂H₄O None Highly electrophilic, explosive Sterilization, polymer production
Styrene oxide C₈H₈O Phenyl and methyl Ring-opening with amines/water Pharmaceuticals, resins
Dimethyldioxirane C₃H₆O₂ Two methyl groups Selective oxidation agent Epoxidation, sulfoxidation

Reactivity Comparison

  • Steric Effects : The benzyl groups in this compound likely hinder nucleophilic attacks compared to smaller epoxides (e.g., ethylene oxide), directing reactivity to less hindered sites. This contrasts with dimethyldioxirane, where methyl groups enhance oxidative capacity without significant steric limitations .
  • Electronic Effects : Electron-donating benzyl groups may reduce the electrophilicity of the oxirane ring compared to electron-deficient epoxides (e.g., styrene oxide), slowing reactions with weak nucleophiles.

Q & A

Basic: What are the established synthetic routes for 2,2-Dibenzyloxirane, and what methodological considerations are critical for reproducibility?

Answer:
The most common synthetic approach involves the epoxidation of 1,2-dibenzylalkenes using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or dimethyldioxirane (DMDO). Key considerations include:

  • Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres to prevent side reactions .
  • Workup : Neutralize excess oxidizing agents with sodium thiosulfate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Yield Optimization : Monitor reaction progress with TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and adjust stoichiometry based on substrate reactivity.

Advanced: How can stereochemical control be achieved during the synthesis of this compound derivatives?

Answer:
Stereoselective epoxidation requires chiral catalysts or auxiliaries:

  • Sharpless Epoxidation : Utilize titanium-based catalysts with tartrate ligands for enantioselective oxidation of allylic alcohols (if applicable) .
  • Analytical Validation : Confirm stereochemistry via 1H^{1}\text{H} NMR coupling constants (e.g., vicinal JJ-values) or single-crystal X-ray diffraction.
  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol to resolve enantiomers.

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 13C^{13}\text{C} NMR should show characteristic oxirane carbons at ~50–60 ppm, with benzyl protons as multiplets in 1H^{1}\text{H} NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ (calculated for C16H16OC_{16}H_{16}O: 224.1201).
  • IR Spectroscopy : Validate epoxy C-O stretching at ~1250 cm1^{-1} and aromatic C-H stretches near 3000 cm1^{-1} .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Answer:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., 25°C, dry DCM).
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water) to verify ≥98% purity; impurities may skew reactivity .
  • Cross-Validation : Compare results across multiple analytical methods (e.g., kinetic studies via NMR and calorimetry).

Basic: What safety protocols are mandatory when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for ventilation .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .
  • Storage : Keep in amber glass vials under argon at –20°C to prevent oxidation .

Advanced: How does this compound behave under thermal stress, and what decomposition pathways are observed?

Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~150°C, releasing CO and benzaldehyde derivatives (confirmed via GC-MS) .
  • Kinetic Studies : Use differential scanning calorimetry (DSC) to determine activation energy (EaE_a) for degradation.
  • Mitigation : Add stabilizers (e.g., BHT) during long-term storage to suppress radical-mediated pathways.

Basic: What role does this compound play as a building block in organic synthesis?

Answer:
It serves as a precursor for:

  • Ring-Opening Reactions : Nucleophilic attack at the oxirane carbon generates diols or ethers (e.g., with Grignard reagents) .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids to form polycyclic architectures.
  • Pharmaceutical Intermediates : Used in synthesizing β-blockers or antifungal agents via regioselective functionalization.

Advanced: What methodologies are employed to study the mechanistic pathways of this compound ring-opening reactions?

Answer:

  • Isotopic Labeling : Introduce 18O^{18}\text{O} at the oxirane oxygen to track nucleophilic attack sites via MS .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of 12C^{12}\text{C}/13C^{13}\text{C} isotopologues to infer mechanism (e.g., SN2 vs. radical).

Basic: How should researchers design experiments to assess the stability of this compound in solution?

Answer:

  • Accelerated Stability Testing : Store solutions in DMSO-d6 or CDCl3 at 40°C for 7 days; monitor degradation via 1H^{1}\text{H} NMR .
  • Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products with GC-MS.

Advanced: What strategies mitigate epimerization during functionalization of this compound derivatives?

Answer:

  • Low-Temperature Reactions : Conduct reactions at –78°C (dry ice/acetone bath) to suppress racemization.
  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to sterically hinder reactive sites.
  • Chiral Stationary Phases : Use Supercritical Fluid Chromatography (SFC) to separate diastereomers post-synthesis.

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